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3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide

Catalog No.
S12540017
CAS No.
M.F
C8H4Br2ClF3
M. Wt
352.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide

Product Name

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide

IUPAC Name

1-bromo-5-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene

Molecular Formula

C8H4Br2ClF3

Molecular Weight

352.37 g/mol

InChI

InChI=1S/C8H4Br2ClF3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2

InChI Key

FQKONKAYYLKZKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CBr

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide is a complex organic compound characterized by the molecular formula C₈H₄Br₂ClF₃ and a molecular weight of approximately 352.37 g/mol. This compound features a benzyl group substituted with bromine, chlorine, and trifluoromethyl groups at specific positions on the aromatic ring. The presence of these halogen substituents significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

Typical of halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group is a strong electron-withdrawing group, which can direct electrophiles to ortho and para positions relative to itself during substitution reactions.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds .

Research indicates that 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide exhibits notable biological activities. Its derivatives have been investigated for their potential as antiviral agents, particularly against hepatitis C virus polymerase. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological efficacy . Additionally, compounds with similar structures have shown promise in inhibiting various cancer cell lines, suggesting potential applications in oncology .

Synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide typically involves:

  • Halogenation: Starting from a suitable precursor like 4-chloro-5-(trifluoromethyl)benzyl alcohol or benzyl chloride, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane.
  • Electrophilic Aromatic Substitution: Involves treating chlorinated precursors with brominating agents under controlled conditions to selectively introduce bromine at the desired position on the aromatic ring.
  • Functional Group Transformations: Further modifications may include converting alcohols to bromides or other functional groups through standard organic transformations .

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide serves as an important building block in organic synthesis. Its applications include:

  • Pharmaceutical Intermediates: Utilized in the synthesis of antiviral medications and other therapeutic agents.
  • Material Science: Employed in developing specialty polymers and materials with unique properties due to its trifluoromethyl group.
  • Chemical Research: Acts as a reagent in various organic reactions to explore new synthetic pathways or create novel compounds .

Studies on the interactions of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide with biological targets indicate potential mechanisms of action involving enzyme inhibition and receptor binding. Its derivatives have been tested for their ability to inhibit specific enzymes involved in viral replication processes, showcasing its relevance in medicinal chemistry research . Furthermore, interaction studies with cellular models suggest effects on cell proliferation and apoptosis pathways, indicating broader biological implications .

Several compounds share structural similarities with 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Trifluoromethyl)benzyl bromideC₈H₆BrF₃Lacks chlorine substitution
3-Bromo-4-fluoro-benzyl bromideC₈H₈BrFContains fluorine instead of chlorine
3,5-Bis(trifluoromethyl)benzyl bromideC₉H₅BrF₆Two trifluoromethyl groups enhance reactivity
4-Chloro-3-(trifluoromethyl)benzyl chlorideC₈H₄ClF₃Chlorine instead of bromine at the benzyl position

These compounds differ primarily in their halogen substitutions and functional groups, affecting their reactivity profiles and biological activities. The unique combination of both chlorine and bromine along with a trifluoromethyl group in 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl bromide contributes to its distinct chemical behavior compared to these similar molecules .

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

351.82999 g/mol

Monoisotopic Mass

349.83204 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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